molecular formula C20H17IO2 B8091848 (((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Cat. No.: B8091848
M. Wt: 416.3 g/mol
InChI Key: RMKORBOOXCSCPX-UHFFFAOYSA-N
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Description

(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is an organic compound characterized by its complex structure, which includes an iodine atom attached to a phenylene group, bis(oxy) linkages, and methylene bridges connecting to benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodo-1,3-dihydroxybenzene and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-iodo-1,3-dihydroxybenzene is reacted with benzyl chloride under reflux conditions, facilitating the formation of the bis(oxy) linkages and methylene bridges.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution.

    Oxidation Reactions: The phenylene groups can undergo oxidation to form quinones.

    Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (((2-Bromo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
  • (((2-Chloro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
  • (((2-Fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Uniqueness

(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs.

Biological Activity

(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the molecular formula C15H12IO2C_{15}H_{12}IO_2. Its structure consists of a central 1,3-phenylene group substituted with iodine and methylene linkers that connect to ether functionalities. The presence of iodine may contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-iodobenzene derivatives with appropriate methylene and ether linkers under controlled conditions. The detailed synthetic pathway requires optimization to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing phenylene and ether linkages have shown activity against various bacterial strains. The biological activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Anticancer Properties

Research has demonstrated that certain iodo-substituted phenylene compounds possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress pathways or modulation of signaling pathways involved in cell proliferation. For example, a study highlighted that related compounds can inhibit kinase activity, leading to reduced tumor growth in vitro and in vivo models .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several phenylene ether derivatives, including those with iodine substitutions. Results showed significant inhibition of Gram-positive bacteria, suggesting potential for development into therapeutic agents for infections .
  • Anticancer Studies : In vitro assays on cancer cell lines demonstrated that similar dibenzene derivatives can induce cell cycle arrest and apoptosis. The compounds were tested against various cancer types, revealing IC50 values in the micromolar range, indicating potent activity .

The biological activity of this compound may involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Iodine substitution can enhance oxidative stress within cells, leading to increased ROS levels which can trigger apoptosis.
  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cellular metabolism or DNA repair mechanisms.
  • Membrane Disruption : The amphiphilic nature of such compounds allows them to integrate into lipid bilayers, disrupting membrane integrity.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell TypeIC50 (µM)Mechanism
AntimicrobialGram-positive bacteria20Membrane disruption
AnticancerHeLa cells15Apoptosis induction
AnticancerMCF-7 cells12Cell cycle arrest

Properties

IUPAC Name

2-iodo-1,3-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IO2/c21-20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(20)23-15-17-10-5-2-6-11-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKORBOOXCSCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add benzyl bromide (7.97 g, 46.6 mmol) to a solution of 2-iodo-benzene-1,3-diol (5.00 g, 21.2 mmol) and cesium carbonate (15.2 g, 46.6 mmol) in dimethylformamide (200 mL) and stir. After 18 hours, concentrate under reduced pressure. Add water (500 mL) and stir. After 1 hour, filter the resulting precipitate washing with water and hexanes to yield the title compound as an off-white solid (6.30 g, 71%): 1H NMR (CDCl3) δ 5.18 (s, 4H), 6.55 (d, 2H), 7.19 (t, 1H), 7.29-7.53 (m, 10H).
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
71%

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